molecular formula C10H13NO2 B11911033 N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine CAS No. 1154217-75-0

N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine

Cat. No.: B11911033
CAS No.: 1154217-75-0
M. Wt: 179.22 g/mol
InChI Key: JFASGQBIEKYYHQ-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine (commonly referred to as 25I-NBMD when substituted with a 4-iodo-2,5-dimethoxyphenyl group) is a synthetic phenethylamine derivative. It belongs to the NBOMe (N-methoxybenzyl) structural class but substitutes the methoxybenzyl group with a benzo[d][1,3]dioxol-4-ylmethyl moiety. This compound is recognized for its high affinity as a 5-HT2A receptor agonist (Ki = 0.049–0.21 nM; EC50 = 8.2 nM) and is primarily used in research and forensic applications . Its structure comprises a phenethylamine backbone modified with a 1,3-benzodioxole ring at the N-benzyl position, which influences its pharmacological and metabolic properties.

Properties

CAS No.

1154217-75-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)ethanamine

InChI

InChI=1S/C10H13NO2/c1-2-11-6-8-4-3-5-9-10(8)13-7-12-9/h3-5,11H,2,6-7H2,1H3

InChI Key

JFASGQBIEKYYHQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C2C(=CC=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine typically involves the reaction of benzo[d][1,3]dioxole-4-carbaldehyde with ethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted ethanamine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic and Antidepressant Activity
Research indicates that compounds related to N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine exhibit significant pharmacological activity, particularly in the treatment of psychiatric disorders. These compounds have been studied for their interactions with serotonin and dopamine receptors, which are crucial in managing conditions like schizophrenia and depression. For instance, multitarget compounds that combine 5-HT1A receptor agonism with D2/D3 antagonism have shown promise in enhancing therapeutic efficacy while minimizing side effects .

2. Antimicrobial Properties
Another notable application is in the development of antimicrobial agents. Compounds derived from this compound have demonstrated inhibitory activity against various bacterial strains. A study highlighted the effectiveness of similar compounds against Mur ligases, which are essential for bacterial cell wall synthesis . This positions these derivatives as potential candidates for antibiotic development.

3. Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that this compound may help mitigate neurodegenerative diseases. Its structural analogs have been explored for their ability to inhibit lactate dehydrogenase (LDH), an enzyme linked to cell death in neurodegenerative conditions .

Analytical Chemistry Applications

1. Detection of Heavy Metals
this compound and its derivatives have been utilized in electrochemical methods for the selective detection of heavy metal ions. The electrochemical properties of these compounds allow for sensitive and specific detection capabilities, making them valuable in environmental monitoring .

2. Toxicological Analysis
This compound has also been implicated in toxicological studies, particularly concerning novel psychoactive substances. For example, postmortem analyses involving similar compounds have provided insights into their metabolic pathways and toxic effects, underscoring the importance of understanding their pharmacokinetics .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound has potential applications in polymer synthesis. Its ability to act as a crosslinking agent can enhance the mechanical properties of polymers, making them suitable for various industrial applications.

2. Sensor Development
The compound's unique structural features lend themselves to the development of sensors capable of detecting environmental pollutants or biological markers. Research into sensor technology has shown that incorporating such compounds can improve sensitivity and selectivity .

Case Studies

Application AreaStudy ReferenceKey Findings
Antipsychotic ActivityPMC8378419Multitarget compounds showed favorable profiles for treating schizophrenia.
Antimicrobial PropertiesWO2008043733A1Compounds demonstrated inhibitory activity against Mur ligases.
Neuroprotective EffectsMDPI 2024Analogous compounds inhibited LDH activity effectively.
Heavy Metal DetectionRSC Advances 2020Electrochemical methods successfully detected heavy metals using derivatives.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. The compound may interact with cellular proteins and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations

Key Compounds for Comparison:

25I-NBOMe : N-(2-Methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine .

25B-NBOMe : N-(2-Methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine .

25C-NBOMe : N-(2-Methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine .

N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine : Positional isomer with a 5-yl substitution .

24H-NBOMe Derivatives : N-(2-Methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine .

Structural Differences:
Compound N-Substituent Phenyl Ring Substituents Key Feature
25I-NBMD Benzo[d][1,3]dioxol-4-ylmethyl 4-Iodo, 2,5-dimethoxy 1,3-Benzodioxole ring
25I-NBOMe 2-Methoxybenzyl 4-Iodo, 2,5-dimethoxy Methoxybenzyl group
25B-NBOMe 2-Methoxybenzyl 4-Bromo, 2,5-dimethoxy Bromine substitution
25C-NBOMe 2-Methoxybenzyl 4-Chloro, 2,5-dimethoxy Chlorine substitution
N-(Benzodioxol-5-ylmethyl) Benzo[d][1,3]dioxol-5-ylmethyl None (parent structure) 5-yl positional isomer

Key Observations :

  • Positional isomerism (4-yl vs. 5-yl) affects steric and electronic interactions. For example, 5-yl derivatives (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)ethanamine) show distinct NMR profiles (δ 6.74–5.92 ppm for aromatic protons) compared to 4-yl analogues .

Pharmacological Activity

Receptor Binding and Selectivity:
Compound 5-HT2A Affinity (Ki, nM) EC50 (nM) Selectivity Profile
25I-NBMD 0.049–0.21 8.2 High 5-HT2A specificity
25I-NBOMe 0.11–0.3 0.5–3.5 Broad serotonergic activity
24H-NBOMe (Derivative 1) 1.2 12.4 Moderate 5-HT2A/C activity
25B-NBOMe 0.2–0.4 1.8 High 5-HT2A affinity

Notes:

  • The benzodioxole group in 25I-NBMD may enhance receptor binding through π-π stacking or hydrogen bonding, contributing to its sub-nanomolar Ki values .
  • NBOMe derivatives with halogen substituents (Br, Cl) exhibit slightly lower affinity than 25I-NBMD, suggesting iodine’s larger atomic radius improves receptor interactions .

Metabolic and Toxicological Profiles

Metabolic Pathways:
  • 25I-NBMD: Likely undergoes O-demethylation and oxidation of the benzodioxole ring, similar to NBOMe compounds. Potential metabolites include catechol derivatives .
  • NBOMe Series : Metabolized via cytochrome P450 enzymes, producing hydroxylated and dealkylated products. High toxicity linked to hyperadrenergic effects and seizures .
Toxicity Data:
Compound LD50 (Rodents, mg/kg) Human Toxicity Symptoms
25I-NBMD Not reported Hypertension, seizures (theoretical)
25I-NBOMe 0.3–0.5 Tachycardia, hyperthermia, death
25B-NBOMe 0.2–0.4 Agitation, renal failure

Biological Activity

N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine, a compound featuring a benzo[d][1,3]dioxole moiety, has garnered attention for its potential biological activities. This article synthesizes findings from diverse studies to elucidate its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

Overview of this compound

The compound is structurally related to various psychoactive substances and has been explored for its effects on neurotransmitter systems. Its interactions with serotonin and dopamine receptors are of particular interest due to their implications in psychiatric disorders.

Receptor Interaction Profile

Research indicates that compounds with similar structures exhibit significant activity at various receptor sites. For instance, the compound's interactions with serotonin receptors (5-HT2A) and dopamine receptors (D2/D3) have been highlighted in studies focusing on multitarget profiles beneficial for treating conditions like schizophrenia and Parkinson's disease.

Receptor Activity Reference
5-HT2APotent agonist
D2Partial agonist
D3Full agonist
5-HT1AAgonist

Case Studies and Toxicological Findings

One notable case study involves the postmortem analysis of 25I-NBOMe, a compound structurally related to this compound. This study revealed significant behavioral intoxication linked to its potent agonistic effects on serotonin receptors. The toxicological analysis confirmed high concentrations in various tissues, emphasizing the need for careful monitoring of similar compounds due to their potential for severe side effects and toxicity .

Therapeutic Implications

The multitarget profile of compounds related to this compound suggests potential therapeutic applications:

  • Schizophrenia Treatment : Compounds exhibiting both serotoninergic and dopaminergic activity may help mitigate symptoms while reducing side effects associated with traditional antipsychotics.
  • Parkinson's Disease : The agonistic properties at D3 receptors could offer benefits in managing motor symptoms while minimizing dyskinetic effects commonly seen with dopaminergic therapies.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound derivatives has been explored to optimize biological activity. Variations in substituents on the benzo[d][1,3]dioxole ring have shown significant impacts on receptor affinity and selectivity. For example, modifications leading to enhanced binding affinity at the 5-HT2A receptor have been documented .

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